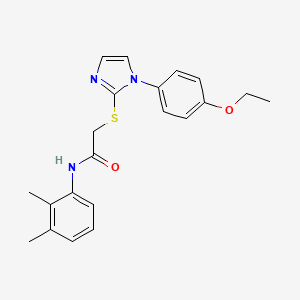

N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-4-26-18-10-8-17(9-11-18)24-13-12-22-21(24)27-14-20(25)23-19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGFDZMILWVWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

Thioacetamide Formation: The thioacetamide group can be introduced by reacting an appropriate acyl chloride with a thiol in the presence of a base.

Coupling Reaction: The final step involves coupling the imidazole derivative with the thioacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the thioacetamide group, potentially yielding amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group could yield sulfoxides, while reduction of the imidazole ring might produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole derivatives.

Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit enzymes by coordinating to their active sites. The thioacetamide group may also interact with biological molecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Structural Features:

- Imidazole Substituents : The 4-ethoxyphenyl group on the imidazole ring distinguishes this compound from analogs such as 2-((1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (compound 4 in ), which has a chloro-phenyl substituent. The ethoxy group’s electron-donating nature may enhance solubility or target binding compared to electron-withdrawing groups like chloro or nitro .

- Acetamide Linker: The thioether bridge (-S-) in the acetamide side chain is shared with compounds like 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (), though the latter incorporates pyrimidine and thiazole rings instead of imidazole.

Physicochemical Properties

Notes:

- The absence of reported melting points for the target compound limits direct comparisons, but analogs with halogen substituents (e.g., bromo in 9c) generally exhibit higher melting points (>180°C), likely due to stronger intermolecular interactions .

- The ethoxy group’s steric bulk may reduce crystallinity compared to smaller substituents like chloro.

SAR Highlights :

Imidazole Substituents : Electron-donating groups (e.g., ethoxy) may improve solubility and target affinity, while electron-withdrawing groups (e.g., nitro, chloro) enhance stability .

Aryl Groups on Acetamide : Bulky substituents like 2,3-dimethylphenyl likely improve pharmacokinetic profiles by resisting metabolic degradation .

Computational and Crystallographic Insights

- Crystal Packing : Analogous compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit twisted conformations between aryl and heterocyclic rings (61.8° dihedral angle), which may influence binding to biological targets. The target compound’s ethoxy group could induce similar torsional effects .

- Docking Studies : Compounds 9c and 9m () showed distinct binding poses in molecular docking, with the thiazole-triazole moiety critical for hydrogen bonding. The target compound’s imidazole-thioacetamide scaffold may adopt comparable binding modes in enzymatic pockets .

Q & A

Basic: What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical procedure involves reacting the imidazole-thiol precursor with 2-chloro-N-(2,3-dimethylphenyl)acetamide in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide) at room temperature for 12 hours . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

- Stoichiometry : A 1:1.2 molar ratio of thiol to acetamide minimizes side products.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >85% yield.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy : Confirm C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]+) with <5 ppm mass error.

Advanced: How does the presence of the 4-ethoxyphenyl group influence the compound's tautomeric behavior, and what implications does this have for biological activity?

Methodological Answer:

The 4-ethoxyphenyl substituent stabilizes tautomeric equilibria via electron-donating effects. In solution, the imidazole-thioacetamide moiety may exhibit tautomerism between thione (C=S) and thiol (S-H) forms, as observed in similar compounds . This dynamic behavior can alter binding affinity to biological targets (e.g., enzymes or receptors). Researchers should:

- Use variable-temperature NMR to detect tautomeric shifts.

- Perform DFT calculations to model energy barriers between tautomers.

- Correlate tautomer prevalence with activity data (e.g., IC50 variations in enzyme assays).

Advanced: What strategies can resolve contradictions in biological activity data across different studies for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. To address this:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. tissue-extracted).

- Control experiments : Include reference inhibitors (e.g., acarbose for α-glucosidase inhibition) to calibrate activity .

- SAR studies : Synthesize derivatives (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to isolate critical pharmacophores .

Advanced: How can computational methods aid in understanding the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Simulate binding to targets like α-glucosidase (PDB: 2ZE0) to identify key interactions (e.g., hydrogen bonds with Asp349) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- Pharmacophore modeling : Map electrostatic/hydrophobic features to guide analog design .

Basic: What in vitro assays are suitable for initial evaluation of this compound's bioactivity?

Methodological Answer:

- Cytotoxicity : MTT assay against cancer lines (e.g., MCF-7, A549) with IC50 determination .

- Enzyme inhibition : α-Glucosidase (pNPG substrate) or kinase inhibition (ADP-Glo™ assay).

- Antimicrobial screening : Broth microdilution (CLSI guidelines) for bacterial/fungal strains.

Advanced: What are the challenges in modifying the thioacetamide linkage to enhance metabolic stability without compromising activity?

Methodological Answer:

The thioether group is prone to oxidative metabolism. Strategies include:

- Bioisosteric replacement : Substitute sulfur with methylene (-CH2-) or sulfone (-SO2-) .

- Prodrug design : Mask the thiol group as a disulfide (released in reducing environments).

- Metabolic studies : Incubate with liver microsomes (CYP450 isoforms) to identify vulnerable sites.

Advanced: How can researchers design experiments to investigate the compound's potential off-target effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.